

# ONC201: A Multifaceted Approach to Targeting Cancer Cell Vulnerabilities

**Author:** BenchChem Technical Support Team. **Date:** May 2026

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An In-depth Technical Guide on the Mechanism of Action

## Introduction

ONC201, also known as dordaviprone, is a pioneering small molecule of the imipridone class that has demonstrated significant anti-cancer activity across a range of malignancies, most notably in H3K27M-mutant diffuse midline gliomas.[1][2] Initially identified through a phenotypic screen for compounds capable of inducing Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) independently of p53, its mechanism of action has since been revealed to be remarkably multifaceted.[3][4] This guide provides a comprehensive technical overview of the core mechanisms through which ONC201 exerts its anti-neoplastic effects, intended for researchers, scientists, and drug development professionals. We will delve into its direct molecular targets, the intricate signaling cascades it modulates, and the ultimate impact on cancer cell fate, supported by experimental insights and methodologies.

## I. The Dual Targeting Core: DRD2 Antagonism and ClpP Agonism

ONC201's unique efficacy stems from its ability to engage two distinct and critical cellular targets: the Dopamine Receptor D2 (DRD2) on the cell surface and the mitochondrial protease ClpP.

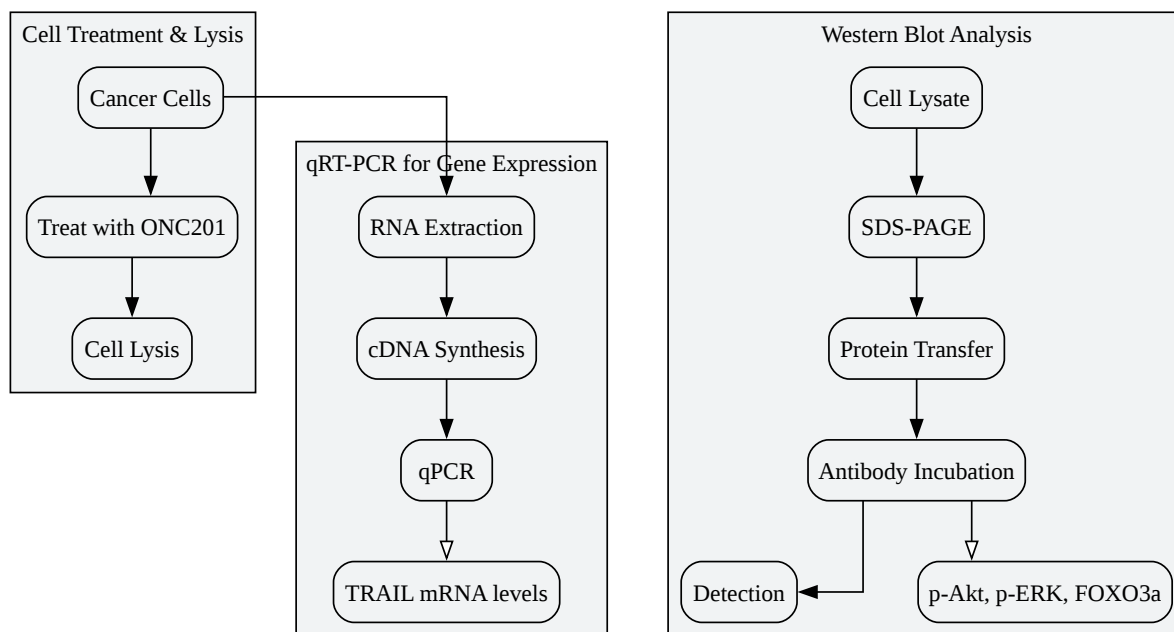
## A. Antagonism of Dopamine Receptor D2 (DRD2)

ONC201 acts as a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3.[5][6] This interaction is particularly relevant in cancers that overexpress these receptors, such as high-grade gliomas.[7] The antagonism of DRD2 by ONC201 is not only competitive but also exhibits a negative allosteric mechanism, contributing to its high selectivity and favorable clinical profile compared to traditional DRD2 antagonists.[4][6]

Downstream Consequences of DRD2 Antagonism:

- **Inhibition of Pro-Survival Signaling:** DRD2 activation is linked to the promotion of mitogenic and survival pathways. By blocking this receptor, ONC201 leads to the dual inactivation of Akt and ERK, two pivotal kinases in cancer cell proliferation and survival.[3][7]
- **FOXO3a-Mediated Apoptosis:** The inactivation of Akt and ERK results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a. [3] In the nucleus, FOXO3a upregulates the expression of pro-apoptotic genes, including the death ligand TRAIL.[4]

Experimental Workflow: Validating DRD2 Engagement and Downstream Signaling



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Caption: Workflow for assessing ONC201's impact on DRD2 downstream signaling.

Detailed Protocol: Western Blotting for Akt, ERK, and FOXO3a Phosphorylation

- **Cell Culture and Treatment:** Plate cancer cells (e.g., glioblastoma cell lines) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of ONC201 or a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).
- **Protein Extraction:** Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

- SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK (Thr202/Tyr204), total ERK, and FOXO3a overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Causality Behind Experimental Choices: The use of phospho-specific antibodies is crucial to directly measure the activation state of Akt and ERK, providing a direct readout of the upstream signaling inhibition caused by DRD2 antagonism. Analyzing total protein levels serves as a loading control and confirms that any observed changes in phosphorylation are not due to altered protein expression.

## B. Allosteric Agonism of Mitochondrial Protease ClpP

A landmark discovery in understanding ONC201's mechanism was the identification of the mitochondrial caseinolytic protease P (ClpP) as a direct target.<sup>[8][9]</sup> ONC201 and its analogs bind to an allosteric site on ClpP, leading to its hyperactivation.<sup>[9][10]</sup> This uncontrolled activation of ClpP disrupts normal mitochondrial protein homeostasis.

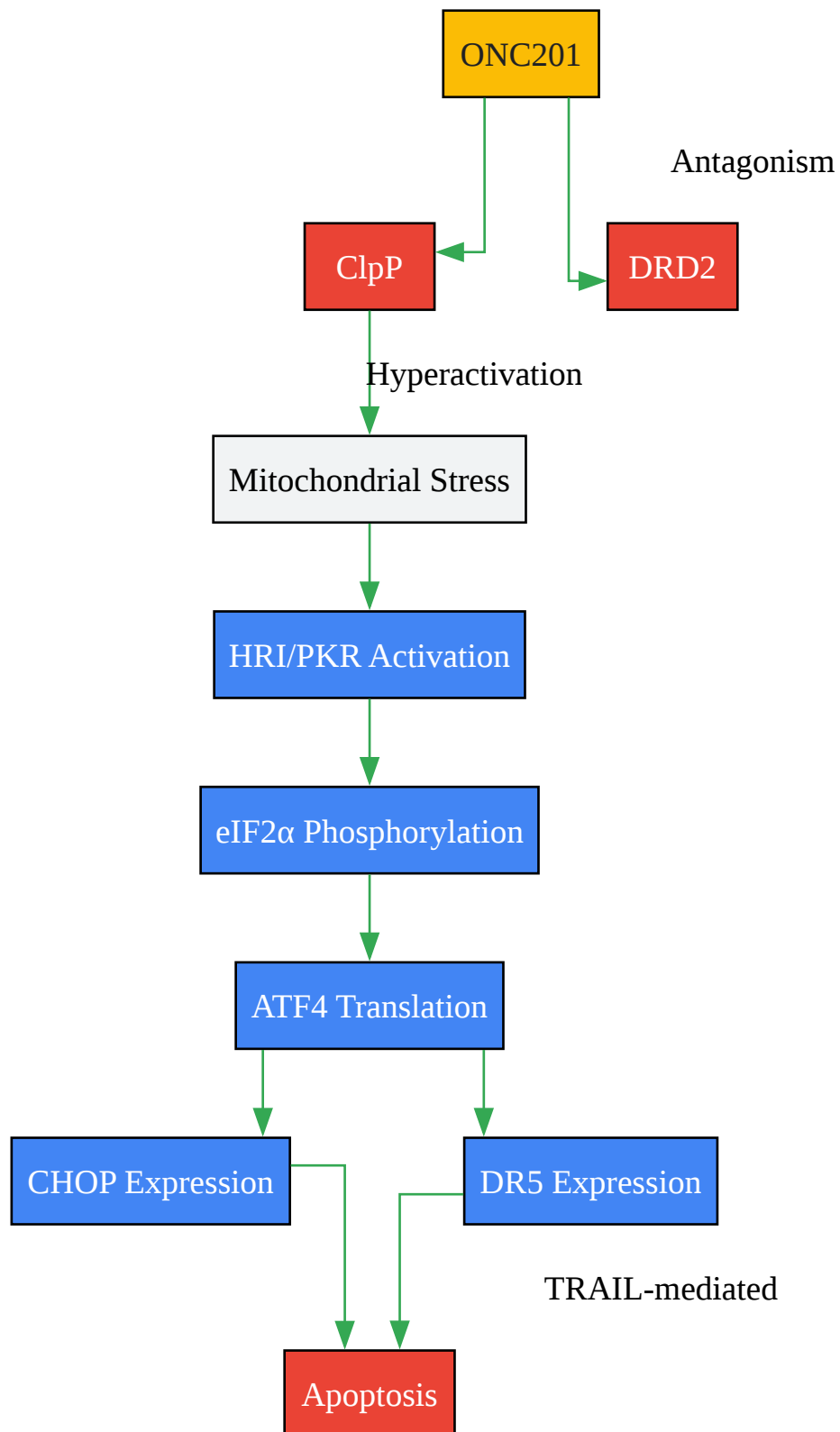
Consequences of ClpP Hyperactivation:

- Dysregulated Mitochondrial Proteolysis: Hyperactive ClpP leads to the degradation of essential mitochondrial proteins, including those involved in oxidative phosphorylation (OXPHOS).<sup>[11][12]</sup>
- Mitochondrial Dysfunction: The degradation of key mitochondrial components impairs mitochondrial respiration and leads to a decrease in cellular ATP production.<sup>[13][14]</sup> This metabolic stress is a key contributor to ONC201's cytotoxic effects.
- Induction of the Integrated Stress Response (ISR): The accumulation of misfolded or degraded proteins and the overall mitochondrial dysfunction trigger the ISR, a central hub in ONC201's mechanism of action.<sup>[10][12]</sup>

## II. The Integrated Stress Response (ISR): A Central Mediator of ONC201's Anti-Cancer Effects

The ISR is a conserved signaling network that cells activate in response to various stressors. [15] ONC201 is a potent inducer of the ISR, primarily through the activation of the eIF2 $\alpha$  kinases HRI and PKR.[16][17]

Signaling Cascade of ONC201-Induced ISR:



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Caption: ONC201-induced Integrated Stress Response pathway.

### Key Events in the ISR Pathway:

- **eIF2 $\alpha$  Phosphorylation:** Activated HRI and PKR phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2 $\alpha$ ).[\[16\]](#) This leads to a global reduction in protein synthesis, conserving resources during stress.
- **ATF4 Translation:** Paradoxically, the phosphorylation of eIF2 $\alpha$  selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[\[18\]](#)[\[19\]](#)
- **Transcriptional Upregulation of Pro-Apoptotic Genes:** ATF4, in turn, drives the expression of genes involved in apoptosis, including the transcription factor CHOP and Death Receptor 5 (DR5), a receptor for TRAIL.[\[16\]](#)[\[18\]](#)

### Experimental Protocol: Measuring ISR Activation via Immunofluorescence

- **Cell Culture and Treatment:** Grow cancer cells on coverslips and treat with ONC201.
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- **Immunostaining:** Block with 5% BSA and incubate with a primary antibody against phosphorylated eIF2 $\alpha$  or ATF4.
- **Secondary Antibody and Imaging:** Use a fluorescently-labeled secondary antibody and visualize the subcellular localization and intensity of the target protein using a fluorescence microscope. An increase in nuclear ATF4 staining is indicative of ISR activation.

**Trustworthiness of the Protocol:** This method provides a self-validating system by visualizing the expected nuclear translocation of ATF4 upon ISR activation, offering a clear and spatially resolved confirmation of the pathway's engagement.

## III. Metabolic Reprogramming and Epigenetic Modulation

ONC201's impact on mitochondria extends beyond triggering the ISR, leading to profound metabolic and epigenetic alterations, particularly in H3K27M-mutant gliomas.

## A. Disruption of Mitochondrial Metabolism

As a consequence of ClpP hyperactivation and the degradation of OXPHOS components, ONC201 impairs mitochondrial respiration.[14] This forces a metabolic shift in cancer cells. Interestingly, in glioblastoma cells, this impairment of OXPHOS is accompanied by an increase in glycolysis.[14] This creates a state of metabolic vulnerability that can be exploited by combining ONC201 with glycolysis inhibitors like 2-Deoxyglucose, leading to synergistic anti-cancer effects.[14]

Quantitative Data on Metabolic Effects of ONC201

Cell Line	Treatment	Oxygen Consumption Rate (OCR)	Extracellular Acidification Rate (ECAR)	ATP Levels
Glioblastoma	Vehicle	Baseline	Baseline	Baseline
Glioblastoma	ONC201	Decreased	Increased	Decreased
Glioblastoma	ONC201 + 2-DG	Decreased	Decreased	Significantly Decreased

This table summarizes the expected outcomes from Seahorse XF analysis and ATP assays based on published literature.[14]

## B. Epigenetic Reversal in H3K27M-Mutant Gliomas

A groundbreaking finding has been the discovery that ONC201 can reverse the epigenetic abnormalities in H3K27M-mutant diffuse midline gliomas.[20] The H3K27M mutation leads to a global reduction in the repressive histone mark H3K27me3, driving oncogenesis. ONC201 treatment has been shown to increase the levels of the oncometabolite 2-hydroxyglutarate (2-HG) in these tumor cells.[20][21] This increase in 2-HG paradoxically leads to the restoration of H3K27me3 levels, causing tumor cells to differentiate and proliferate less.[20] This specific mechanism likely underlies the remarkable clinical responses observed in this patient population.[22]

## IV. Mechanisms of Resistance to ONC201

Understanding the mechanisms of resistance is crucial for optimizing therapeutic strategies. Several factors have been implicated in reduced sensitivity to ONC201:

- **Upregulation of the PI3K/AKT/mTOR Pathway:** Some cancer cells can overcome ONC201-induced apoptosis by upregulating the PI3K/AKT/mTOR signaling axis.[\[23\]](#) This suggests that combining ONC201 with PI3K/AKT inhibitors could be a promising therapeutic strategy. [\[23\]](#)
- **EGFR Signaling:** Epidermal Growth Factor Receptor (EGFR) signaling has also been implicated in mediating resistance to ONC201 in H3K27M-mutant diffuse midline glioma.[\[11\]](#) This highlights the complex interplay of signaling pathways in determining drug sensitivity.
- **Metabolic Plasticity:** Cancer cells that are less reliant on mitochondrial respiration and have a high glycolytic capacity may exhibit intrinsic resistance to ONC201.[\[13\]](#)

## V. Conclusion

The anti-cancer mechanism of ONC201 is a compelling example of a multi-pronged attack on tumor cell biology. By simultaneously antagonizing the pro-survival DRD2 receptor and hyperactivating the mitochondrial protease ClpP, ONC201 initiates a cascade of events culminating in the induction of the Integrated Stress Response, metabolic collapse, and, in specific contexts, favorable epigenetic reprogramming. This intricate mechanism of action provides a strong rationale for its clinical development, both as a monotherapy and in combination with other targeted agents. The continued elucidation of its complex biology will undoubtedly pave the way for more effective and personalized cancer therapies.

## References

- Ralff, J. (n.d.). ONC201: a new treatment option being tested clinically for recurrent glioblastoma. AME Publishing Company. Retrieved from [\[Link\]](#)
- The Scientist. (2019, May 21). Found: A Cancer Drug's Mechanism of Action. Retrieved from [\[Link\]](#)
- Ishizawa, J., et al. (2016). ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2 $\alpha$  kinases. *Science Signaling*, 9(415), ra18. Retrieved from [\[Link\]](#)

- ChadTough Defeat DIPG Foundation. (n.d.). Elucidating the Mechanism of EGFR Mediated Resistance to ONC201 in H3K27M Mutant Diffuse Midline Glioma. Retrieved from [\[Link\]](#)
- Value-Based Cancer Care. (2019, June 21). Selective, Small-Molecule DRD2 Antagonist Induces Tumor Regression in Recurrent High-Grade Glioma. Retrieved from [\[Link\]](#)
- MDPI. (2022). ONC201 (Dordaviprone) Induces Integrated Stress Response and Death in Cervical Cancer Cells. International Journal of Molecular Sciences. Retrieved from [\[Link\]](#)
- Wagner, J., et al. (2017). Role of Dopamine Receptors in the Anticancer Activity of ONC201. Neoplasia, 19(12), 1034-1043. Retrieved from [\[Link\]](#)
- National Institutes of Health. (2016). ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2 $\alpha$  kinases. Science Signaling. Retrieved from [\[Link\]](#)
- Madhavan, S., et al. (2021). Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor. Molecular Pharmacology, 99(5), 365-376. Retrieved from [\[Link\]](#)
- Yuan, Y., et al. (2019). Biological activity of weekly ONC201 in adult recurrent glioblastoma patients. Neuro-Oncology, 21(11), 1435-1445. Retrieved from [\[Link\]](#)
- Yuan, Y., et al. (2018). ONC201 kills breast cancer cells in vitro by targeting mitochondria. Oncotarget, 9(28), 19735-19749. Retrieved from [\[Link\]](#)
- Oxford Academic. (2018, November 5). DDIS-12. ONC201: THE FIRST SELECTIVE, NON-COMPETITIVE DRD2/3 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY. Retrieved from [\[Link\]](#)
- Li, Y., et al. (2017). ONC201 activates ER stress to inhibit the growth of triple-negative breast cancer cells. Oncotarget, 8(13), 21626-21638. Retrieved from [\[Link\]](#)
- Frontiers. (2022). Targeting the Integrated Stress Response in Cancer Therapy. Frontiers in Oncology. Retrieved from [\[Link\]](#)

- Wagner, J., et al. (2017). Role of Dopamine Receptors in the Anticancer Activity of ONC201. *Neoplasia*, 19(12), 1034-1043. Retrieved from [[Link](#)]
- OncologyLive. (2024, February 14). ONC201 Looks to Prove Efficacy in Trial For Rare H3K27M-Mutated Diffuse Midline Gliomas. Retrieved from [[Link](#)]
- Venneti, S., et al. (2023). Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways. *Cancer Discovery*, 13(9), 1964-1983. Retrieved from [[Link](#)]
- ResearchGate. (2025, April 8). pdct-12. clinical efficacy of onc201 in thalamic h3 k27m-mutant glioma. Retrieved from [[Link](#)]
- Greer, Y. E., et al. (2020). Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells. *Trends in Cancer*, 6(10), 867-878. Retrieved from [[Link](#)]
- Graves, P. R., et al. (2019). Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. *ACS Chemical Biology*, 14(5), 1020-1029. Retrieved from [[Link](#)]
- National Institutes of Health. (2020). DIPG-32. AKT SIGNALING DRIVES RESISTANCE TO ONC201 IN DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG). *Neuro-Oncology*. Retrieved from [[Link](#)]
- Mabanglo, M. F., et al. (2023). Mechanism of allosteric activation in human mitochondrial ClpP protease. *Proceedings of the National Academy of Sciences*, 120(24), e2219416120. Retrieved from [[Link](#)]
- American Association for Cancer Research. (2023). Clinical efficacy of ONC201 in H3K27M-mutant diffuse midline gliomas is driven by disruption of integrated metabolic and epigenetic pathways. *Cancer Discovery*. Retrieved from [[Link](#)]
- Graves, P. R., et al. (2019). Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. *ACS Chemical Biology*, 14(5), 1020-1029. Retrieved from [[Link](#)]

- Anderson, P. M. (2021, June 4). Phase 2 study of DRD2 antagonist/ClpP agonist ONC201 in NETs. YouTube. Retrieved from [[Link](#)]
- Power. (2025). ONC201 for Brain Tumor. Retrieved from [[Link](#)]
- American Association for Cancer Research. (2023, April 4). Abstract 4959: TIC10/ONC201 activates ClpP to degrade ALAS1 while PG3 does not degrade ALAS1 in pathway to HRI, ATF4 and CHOP activation leading to tumor cell death. Retrieved from [[Link](#)]
- Karpel-Massler, G., et al. (2020). Dual metabolic reprogramming by ONC201/TIC10 and 2-Deoxyglucose induces energy depletion and synergistic anti-cancer activity in glioblastoma. *British Journal of Cancer*, 122(8), 1146-1157. Retrieved from [[Link](#)]
- Rogel Cancer Center. (2023, August 16). Study finds improved survival for incurable brain tumor, providing 'a crack in the armor'. Retrieved from [[Link](#)]
- Chi, A. S., et al. (2022). Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy. *Neuro-Oncology*, 24(10), 1746-1756. Retrieved from [[Link](#)]
- MDPI. (2023, February 1). ONC201 for Glioma Treatment: Adding an Important Weapon to Our Arsenal. Retrieved from [[Link](#)]
- Odia, Y., et al. (2024). Demonstrated efficacy and mechanisms of sensitivity of ONC201: H3K27M-mutant diffuse midline glioma in the spotlight. *Neuro-Oncology Advances*, 6(1), vdae034. Retrieved from [[Link](#)]
- Arrillaga-Romany, I., et al. (2024). ONC201 (Dordaviprone) in Recurrent H3 K27M–Mutant Diffuse Midline Glioma. *Journal of Clinical Oncology*, 42(8), 927-936. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Combinations with ONC201 with demonstrated efficacy in preclinical.... Retrieved from [[Link](#)]
- ClinicalTrials.gov. (n.d.). Oral ONC201 in Adult Recurrent Glioblastoma. Retrieved from [[Link](#)]
- ResearchGate. (2024, March 6). (PDF) ACTION: A randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma. Retrieved

from [\[Link\]](#)

- ResearchGate. (2023, August 5). tips-08 action: a randomized phase 3 study of dordaviprone (onc201) in patients with newly diagnosed h3 k27m-mutant diffuse glioma. Retrieved from [\[Link\]](#)
- Arrillaga-Romany, I., et al. (2024). ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma. Neuro-Oncology, 26(Suppl 2), S173-S181. Retrieved from [\[Link\]](#)
- Dana-Farber Cancer Institute. (n.d.). Oral ONC201 in Adult Recurrent Glioblastoma. Retrieved from [\[Link\]](#)
- Oda, Y., et al. (2021). Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort. Neuro-Oncology Advances, 3(1), vdab091. Retrieved from [\[Link\]](#)
- National Institutes of Health. (2020). HGG-18. CLINICAL EFFICACY OF ONC201 IN THALAMIC H3 K27M-MUTANT GLIOMA. Neuro-Oncology. Retrieved from [\[Link\]](#)
- Oxford Academic. (2019, November 4). PDCT-12. CLINICAL EFFICACY OF ONC201 IN THALAMIC H3 K27M-MUTANT GLIOMA. Retrieved from [\[Link\]](#)

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## Sources

- [1. Demonstrated efficacy and mechanisms of sensitivity of ONC201: H3K27M-mutant diffuse midline glioma in the spotlight - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research \[tcr.amegroups.org\]](#)

- [4. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. profiles.foxchase.org \[profiles.foxchase.org\]](#)
- [6. academic.oup.com \[academic.oup.com\]](#)
- [7. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Found: A Cancer Drug's Mechanism of Action | The Scientist \[the-scientist.com\]](#)
- [9. pnas.org \[pnas.org\]](#)
- [10. pubs.acs.org \[pubs.acs.org\]](#)
- [11. chadtough.org \[chadtough.org\]](#)
- [12. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Dual metabolic reprogramming by ONC201/TIC10 and 2-Deoxyglucose induces energy depletion and synergistic anti-cancer activity in glioblastoma - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy \[frontiersin.org\]](#)
- [16. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2 \$\alpha\$  kinases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. aacrjournals.org \[aacrjournals.org\]](#)
- [18. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2 \$\alpha\$  kinases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. ONC201 activates ER stress to inhibit the growth of triple-negative breast cancer cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. michiganmedicine.org \[michiganmedicine.org\]](#)
- [21. aacrjournals.org \[aacrjournals.org\]](#)
- [22. ascopubs.org \[ascopubs.org\]](#)
- [23. DIPG-32. AKT SIGNALING DRIVES RESISTANCE TO ONC201 IN DIFFUSE INTRINSIC PONTINE GLIOMA \(DIPG\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- To cite this document: BenchChem. [ONC201: A Multifaceted Approach to Targeting Cancer Cell Vulnerabilities]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683152/docs#onc201-a-multifaceted-approach-to-targeting-cancer-cell-vulnerabilities>]

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